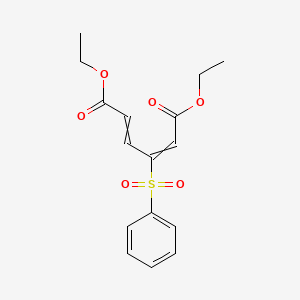
Diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenesulfonyl group attached to a hexa-2,4-dienedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate typically involves the reaction of diethyl hexa-2,4-dienedioate with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides or other reduced forms.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides.
Scientific Research Applications
Diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate involves its interaction with molecular targets through its reactive functional groups. The benzenesulfonyl group can participate in various chemical reactions, influencing the compound’s behavior and effects. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3-(methylsulfonyl)hexa-2,4-dienedioate
- Diethyl 3-(ethylsulfonyl)hexa-2,4-dienedioate
- Diethyl 3-(propylsulfonyl)hexa-2,4-dienedioate
Uniqueness
Diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs with different sulfonyl groups. This uniqueness makes it valuable in specific research and industrial applications.
Properties
CAS No. |
194656-10-5 |
|---|---|
Molecular Formula |
C16H18O6S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate |
InChI |
InChI=1S/C16H18O6S/c1-3-21-15(17)11-10-14(12-16(18)22-4-2)23(19,20)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 |
InChI Key |
JURQTXVNOFHQPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(=CC(=O)OCC)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















